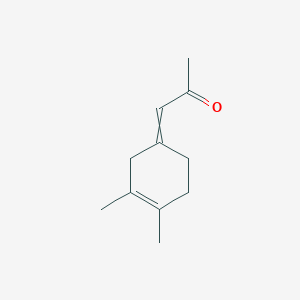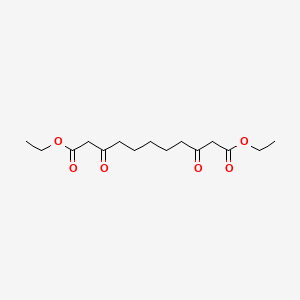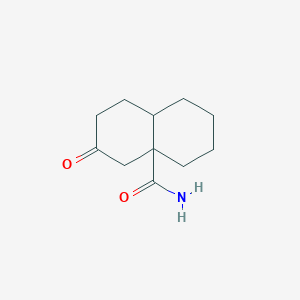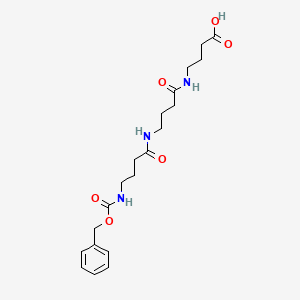
1-(3,4-Dimethylcyclohex-3-en-1-ylidene)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethylcyclohex-3-en-1-ylidene)propan-2-one is an organic compound characterized by a cyclohexene ring with two methyl groups and a propanone moiety. This compound is notable for its unique structure, which combines a cyclohexene ring with a ketone functional group, making it a subject of interest in various chemical research fields .
Preparation Methods
The synthesis of 1-(3,4-Dimethylcyclohex-3-en-1-ylidene)propan-2-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the aldol condensation of 3,4-dimethylcyclohexanone with acetone under basic conditions. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of acetone, followed by dehydration to yield the final product.
Reaction Conditions: The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, at elevated temperatures to facilitate the condensation and dehydration steps.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
1-(3,4-Dimethylcyclohex-3-en-1-ylidene)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or diketones.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with reagents such as Grignard reagents or organolithium compounds, leading to the formation of tertiary alcohols
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4, CrO3), reducing agents (e.g., NaBH4, LiAlH4), and nucleophiles (e.g., RMgX, RLi). .
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and tertiary alcohols, depending on the specific reaction and conditions employed
Scientific Research Applications
1-(3,4-Dimethylcyclohex-3-en-1-ylidene)propan-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals .
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylcyclohex-3-en-1-ylidene)propan-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects
Comparison with Similar Compounds
1-(3,4-Dimethylcyclohex-3-en-1-ylidene)propan-2-one can be compared with other similar compounds:
Similar Compounds: Compounds such as 3,4-dimethylcyclohexanone, 3,4-dimethylcyclohexene, and 1-(3,4-dimethylcyclohex-3-en-1-yl)ethanone share structural similarities.
Uniqueness: The presence of both a cyclohexene ring and a propanone moiety in this compound makes it unique, offering distinct reactivity and applications compared to its analogs
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and application.
Properties
CAS No. |
90213-57-3 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
1-(3,4-dimethylcyclohex-3-en-1-ylidene)propan-2-one |
InChI |
InChI=1S/C11H16O/c1-8-4-5-11(6-9(8)2)7-10(3)12/h7H,4-6H2,1-3H3 |
InChI Key |
DTKHMUCUPAYQEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC(=CC(=O)C)CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,3,7,8-Tetramethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane](/img/structure/B14368354.png)
![2-[1-(3-Chlorophenyl)prop-2-enyl]-4-methylphenol](/img/structure/B14368357.png)
![{5-[Bis(2-chloroethyl)amino]-1H-indol-3-yl}acetic acid](/img/structure/B14368369.png)



![[(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid](/img/structure/B14368406.png)
![2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile](/img/structure/B14368409.png)

![2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14368420.png)

![2-[1-(4-Methoxyphenyl)prop-2-en-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14368432.png)
